N-[(2E)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide
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Overview
Description
N-[(2E)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide is a complex organic compound with a unique structure that combines a thiadiazole ring, a benzylsulfonyl group, and a dichloroethenyl-substituted cyclopropane carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide involves multiple stepsThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), reducing agents like LiAlH4 or NaBH4, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced derivatives with different functional groups .
Scientific Research Applications
N-[(2E)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, benzylsulfonyl-substituted compounds, and dichloroethenyl-substituted cyclopropane carboxamides. Examples include:
- 2-(benzylsulfonyl)ethanamine
- N-[2-(benzylsulfonyl)ethyl]-N,N-dimethylamine
- (E)-2-(benzylsulfonyl)-N,N-dimethylethenamine
Uniqueness
Its unique structure allows it to interact with different molecular targets and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C17H17Cl2N3O3S2 |
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Molecular Weight |
446.4 g/mol |
IUPAC Name |
N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H17Cl2N3O3S2/c1-17(2)11(8-12(18)19)13(17)14(23)20-15-21-22-16(26-15)27(24,25)9-10-6-4-3-5-7-10/h3-8,11,13H,9H2,1-2H3,(H,20,21,23) |
InChI Key |
UMUIAMPZRNLXAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3)C=C(Cl)Cl)C |
Origin of Product |
United States |
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